molecular formula C9H13N B3360992 3-Methyl-5-(1-methylethyl)-pyridine CAS No. 90554-38-4

3-Methyl-5-(1-methylethyl)-pyridine

Cat. No. B3360992
CAS RN: 90554-38-4
M. Wt: 135.21 g/mol
InChI Key: ZHFRTTBPOPDEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(1-methylethyl)-pyridine, also known as MEP, is a chemical compound that belongs to the pyridine family. It is a colorless liquid with a strong odor that resembles tobacco smoke. MEP is widely used in the fragrance industry as a key ingredient in various perfumes and colognes due to its unique scent. However, in recent years, scientists have begun to explore the potential scientific applications of MEP.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1-methylethyl)-pyridine is not well understood. However, it is believed to interact with certain receptors in the brain, leading to its unique scent. Studies have also suggested that 3-Methyl-5-(1-methylethyl)-pyridine may have an effect on the release of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-5-(1-methylethyl)-pyridine has a variety of biochemical and physiological effects. For example, 3-Methyl-5-(1-methylethyl)-pyridine has been shown to have antioxidant properties, which may help to protect against oxidative stress. Additionally, 3-Methyl-5-(1-methylethyl)-pyridine has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methyl-5-(1-methylethyl)-pyridine in lab experiments is its unique scent, which makes it easy to detect and measure. Additionally, 3-Methyl-5-(1-methylethyl)-pyridine is relatively easy to synthesize and is readily available. However, one limitation of using 3-Methyl-5-(1-methylethyl)-pyridine in lab experiments is its potential toxicity. Studies have shown that 3-Methyl-5-(1-methylethyl)-pyridine can be toxic to certain cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-Methyl-5-(1-methylethyl)-pyridine. One area of research could focus on the potential use of 3-Methyl-5-(1-methylethyl)-pyridine as a biomarker for other types of exposure, such as air pollution or environmental toxins. Additionally, further studies could explore the potential therapeutic applications of 3-Methyl-5-(1-methylethyl)-pyridine, such as its use in the treatment of inflammatory diseases or as an antioxidant. Finally, future research could focus on the development of new synthesis methods for 3-Methyl-5-(1-methylethyl)-pyridine that are more efficient and environmentally friendly.

Scientific Research Applications

3-Methyl-5-(1-methylethyl)-pyridine has been the subject of various scientific studies due to its unique chemical properties. One area of research has focused on the potential use of 3-Methyl-5-(1-methylethyl)-pyridine as a biomarker for tobacco smoke exposure. Studies have shown that 3-Methyl-5-(1-methylethyl)-pyridine is present in the urine of individuals who have been exposed to tobacco smoke, making it a potential tool for measuring exposure levels.

properties

IUPAC Name

3-methyl-5-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7(2)9-4-8(3)5-10-6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFRTTBPOPDEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90534682
Record name 3-Methyl-5-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90554-38-4
Record name 3-Methyl-5-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-(1-methylethyl)-pyridine
Reactant of Route 2
Reactant of Route 2
3-Methyl-5-(1-methylethyl)-pyridine
Reactant of Route 3
Reactant of Route 3
3-Methyl-5-(1-methylethyl)-pyridine
Reactant of Route 4
Reactant of Route 4
3-Methyl-5-(1-methylethyl)-pyridine
Reactant of Route 5
Reactant of Route 5
3-Methyl-5-(1-methylethyl)-pyridine
Reactant of Route 6
Reactant of Route 6
3-Methyl-5-(1-methylethyl)-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.